molecular formula C12H8ClNO5 B12467792 4-Chloro-3-methylphenyl 5-nitrofuran-2-carboxylate

4-Chloro-3-methylphenyl 5-nitrofuran-2-carboxylate

Cat. No.: B12467792
M. Wt: 281.65 g/mol
InChI Key: YSSSXXWTUOODDS-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 5-nitrofuran-2-carboxylate is a compound that belongs to the class of nitrofurans, which are known for their diverse biological activities This compound features a nitrofuran ring, which is a furan ring substituted with a nitro group, and an ester linkage to a 4-chloro-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl 5-nitrofuran-2-carboxylate typically involves the esterification of 5-nitrofuran-2-carboxylic acid with 4-chloro-3-methylphenol. The reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The esterification process may also involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 5-nitrofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl 5-nitrofuran-2-carboxylate involves its interaction with biological targets, leading to its antimicrobial effects. The nitrofuran moiety can undergo reduction within microbial cells, generating reactive intermediates that can damage DNA, proteins, and other cellular components. This results in the inhibition of microbial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-nitrofuran-2-carboxylate: Similar structure but with a methyl ester group instead of the 4-chloro-3-methylphenyl group.

    2-Acetyl-5-nitrofuran: Contains an acetyl group instead of the ester linkage.

    N-(5-acetyl-2-nitrofuran-3-yl)acetamide: Features an acetamide group in place of the ester linkage

Uniqueness

4-Chloro-3-methylphenyl 5-nitrofuran-2-carboxylate is unique due to its specific ester linkage to a 4-chloro-3-methylphenyl group, which may confer distinct biological activities and chemical reactivity compared to other nitrofuran derivatives .

Properties

Molecular Formula

C12H8ClNO5

Molecular Weight

281.65 g/mol

IUPAC Name

(4-chloro-3-methylphenyl) 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C12H8ClNO5/c1-7-6-8(2-3-9(7)13)18-12(15)10-4-5-11(19-10)14(16)17/h2-6H,1H3

InChI Key

YSSSXXWTUOODDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl

Origin of Product

United States

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